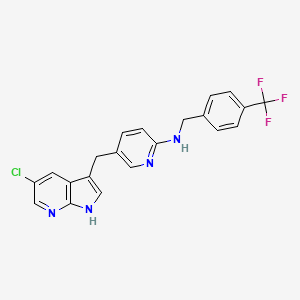

Flt3-IN-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

FLT3-IN-2 es un inhibidor potente y selectivo de la tirosina quinasa 3 similar a FMS (FLT3), una tirosina quinasa receptora que juega un papel crucial en la proliferación y supervivencia de las células madre hematopoyéticas. Las mutaciones de FLT3 se asocian comúnmente con la leucemia mieloide aguda (LMA), lo que convierte a this compound en un compuesto significativo en el tratamiento de esta malignidad .

Mecanismo De Acción

FLT3-IN-2 ejerce sus efectos uniéndose al sitio activo de FLT3, inhibiendo su actividad quinasa. Esto evita la fosforilación de las moléculas de señalización aguas abajo, como ERK y STAT5, que participan en la supervivencia, proliferación y diferenciación celular . Al bloquear estas vías, this compound induce la apoptosis e inhibe el crecimiento de células con mutaciones de FLT3 .

Análisis Bioquímico

Biochemical Properties

FLT3-IN-2 plays a pivotal role in biochemical reactions by inhibiting the activity of the FLT3 receptor tyrosine kinase. This inhibition is crucial because FLT3 mutations, particularly internal tandem duplications (FLT3-ITD), are associated with poor prognosis in AML patients. This compound interacts with the FLT3 receptor by binding to its active site, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways . This interaction inhibits the proliferation of leukemic cells and induces apoptosis, making this compound a promising candidate for targeted therapy in AML.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In AML cells, this compound inhibits cell proliferation and induces apoptosis by blocking the FLT3 signaling pathway . This compound affects cell signaling pathways such as the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell survival and proliferation. Additionally, this compound influences gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes . These cellular effects highlight the potential of this compound as a therapeutic agent in AML treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of the FLT3 receptor, leading to the inhibition of its kinase activity . This binding prevents the autophosphorylation of FLT3 and the activation of downstream signaling molecules such as STAT5, ERK, and AKT . By inhibiting these pathways, this compound disrupts the survival and proliferation signals in leukemic cells, thereby inducing apoptosis and reducing leukemic burden. Additionally, this compound may also affect other signaling pathways and cellular processes, contributing to its overall therapeutic efficacy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under standard laboratory conditions and retains its inhibitory activity against FLT3 over extended periods . Prolonged exposure to this compound may lead to the development of resistance in some leukemic cells, necessitating combination therapies to overcome this challenge . Additionally, long-term studies have indicated that this compound can induce sustained apoptosis and inhibit leukemic cell proliferation in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits FLT3 activity and reduces leukemic cell proliferation without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and myelosuppression . These findings underscore the importance of optimizing the dosage of this compound to achieve maximum therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the FLT3 receptor and downstream signaling molecules . The inhibition of FLT3 by this compound affects metabolic flux and metabolite levels in leukemic cells, leading to altered cellular metabolism . Additionally, this compound may interact with other enzymes and cofactors involved in metabolic pathways, further influencing cellular metabolism and contributing to its therapeutic effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to target cells . Once inside the cells, this compound accumulates in specific cellular compartments, including the cytoplasm and nucleus, where it exerts its inhibitory effects on FLT3 and other signaling molecules . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus of leukemic cells, where it interacts with the FLT3 receptor and other signaling molecules . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular localization is essential for the effective inhibition of FLT3 signaling and the induction of apoptosis in leukemic cells.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de FLT3-IN-2 implica múltiples pasos, incluida la formación de intermediarios clave y la reacción de acoplamiento final.

Métodos de Producción Industrial

La producción industrial de this compound requiere la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto implica el uso de técnicas avanzadas como la química de flujo continuo, la detección de alto rendimiento de las condiciones de reacción y el uso de catalizadores y reactivos robustos .

Análisis De Reacciones Químicas

Tipos de Reacciones

FLT3-IN-2 se somete a varios tipos de reacciones químicas, que incluyen:

Reducción: Implica la eliminación de átomos de oxígeno o la adición de átomos de hidrógeno, típicamente utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Implica el reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos en condiciones específicas

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores.

Sustitución: Nucleófilos como aminas, tioles y electrófilos como haluros de alquilo

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados y de las condiciones de reacción. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir productos desoxigenados .

Aplicaciones Científicas De Investigación

FLT3-IN-2 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como compuesto herramienta para estudiar la relación estructura-actividad de los inhibidores de FLT3 y para desarrollar nuevos derivados con mayor potencia y selectividad

Biología: Empleados en ensayos basados en células para investigar el papel de FLT3 en la proliferación celular, la diferenciación y la apoptosis

Medicina: Utilizado en estudios preclínicos y clínicos para evaluar su eficacia y seguridad en el tratamiento de la leucemia mieloide aguda y otras neoplasias hematológicas

Industria: Aplicado en el desarrollo de ensayos de diagnóstico y agentes terapéuticos dirigidos a mutaciones de FLT3

Comparación Con Compuestos Similares

FLT3-IN-2 se compara con otros inhibidores de FLT3, como midostaurina, gilteritinib y quizartinib. Si bien todos estos compuestos se dirigen a FLT3, this compound es único por su alta selectividad y potencia contra las mutaciones de FLT3 . Compuestos similares incluyen:

Midostaurina: Un inhibidor de múltiples quinasas con actividad contra FLT3, KIT y PDGFR.

Gilteritinib: Un inhibidor selectivo de FLT3 con actividad contra las mutaciones FLT3-ITD y FLT3-TKD.

Quizartinib: Un inhibidor selectivo de FLT3 con alta potencia contra las mutaciones FLT3-ITD

This compound se destaca por su capacidad de superar los mecanismos de resistencia y su potencial para la terapia combinada con otros agentes dirigidos .

Propiedades

IUPAC Name |

5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClF3N4/c22-17-8-18-15(11-28-20(18)29-12-17)7-14-3-6-19(27-10-14)26-9-13-1-4-16(5-2-13)21(23,24)25/h1-6,8,10-12H,7,9H2,(H,26,27)(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXPJGJSKHZZGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NC=C(C=C2)CC3=CNC4=C3C=C(C=N4)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClF3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B610952.png)

![7-chloro-3-[2-(6-cyclopropyl-1H-indol-3-yl)-2-oxoethoxy]naphthalene-2-carboxamide](/img/structure/B610953.png)

![1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone;hydrochloride](/img/structure/B610962.png)

![[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-6-[(2S,4R,5S,6R)-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate](/img/structure/B610969.png)